molecular formula C11H23O4P B565110 Dimethyl (2-Oxononyl)phosphonate-d15

Dimethyl (2-Oxononyl)phosphonate-d15

Cat. No.: B565110
M. Wt: 265.36 g/mol
InChI Key: CVMKPYXSQWWZFH-OMISAEHXSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for this compound, as per IUPAC guidelines, is dimethyl (2-oxononyl-3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-d₁₅)phosphonate . The nomenclature reflects three key components:

  • Phosphonate backbone : The parent structure is a phosphonic acid derivative, with two methoxy groups (-OCH₃) directly bonded to the phosphorus atom.
  • Oxononyl substituent : A nine-carbon chain (nonyl) with a ketone group at the second position (2-oxo).
  • Deuterium labeling : Fifteen deuterium atoms replace hydrogens at positions 3–9 on the nonyl chain, explicitly denoted by the isotopic descriptor 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-d₁₅.

This naming convention ensures unambiguous identification of both the functional groups and isotopic substitution pattern.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of Dimethyl (2-Oxononyl)phosphonate-d₁₅ is C₁₁H₈D₁₅O₄P , with a molecular weight of 265.36 g/mol . The isotopic labeling pattern is critical for distinguishing it from its non-deuterated analog (C₁₁H₂₃O₄P, MW 250.27 g/mol).

Key Features of Isotopic Substitution:

  • Positional specificity : Deuterium atoms are located at all hydrogen positions along carbons 3–9 of the nonyl chain, including terminal methyl groups (C9) .
  • Impact on physical properties : Deuterium incorporation increases molecular mass and slightly alters bond vibrational frequencies, which is exploitable in spectroscopic techniques like NMR and IR .
Table 1: Isotopic Distribution in Nonyl Chain
Carbon Position Hydrogen Count Deuterium Substitution
3 2 2D
4 2 2D
5 2 2D
6 2 2D
7 2 2D
8 2 2D
9 3 3D

Spectroscopic Signatures (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The non-deuterated regions (C1 and C2) exhibit distinct signals:
    • C1 methyl groups (OCH₃) : Singlet at δ 3.7–3.8 ppm.
    • C2 carbonyl-proximal CH₂ : Multiplet at δ 2.5–2.7 ppm .
    • Deuterated carbons (C3–C9) show attenuated or absent signals due to deuterium’s low NMR sensitivity .
  • ³¹P NMR : A singlet near δ 25–30 ppm, characteristic of phosphonate esters .

Infrared (IR) Spectroscopy

  • C=O stretch : Strong absorption at 1733 cm⁻¹ , typical of ketones .
  • P=O stretch : Band at 1250–1300 cm⁻¹ , consistent with phosphonate groups .
  • C-D stretches : Peaks in the 2100–2200 cm⁻¹ range, though often weak due to deuterium’s lower absorptivity .
Table 2: Key IR Absorptions
Functional Group Wavenumber (cm⁻¹) Intensity
C=O 1733 Strong
P=O 1280 Medium
C-O (methoxy) 1050–1150 Strong

Mass Spectrometry (MS)

  • Molecular ion peak : Observed at m/z 265.36 (C₁₁H₈D₁₅O₄P⁺) .
  • Fragment ions :
    • Loss of methoxy groups (m/z 233, 201).
    • Cleavage adjacent to the carbonyl group (m/z 127, corresponding to CH₃CO⁺) .

Crystallographic and Conformational Analysis

While crystallographic data for Dimethyl (2-Oxononyl)phosphonate-d₁₅ are not explicitly reported, insights can be inferred from related phosphonate esters:

Challenges in Crystallization

  • Flexibility : The long alkyl chain and rotational freedom around C-C bonds hinder crystal lattice formation .
  • Deuterium effects : Isotopic substitution may subtly alter packing efficiency, though this is rarely significant in small molecules .

Computational Modeling

  • Density Functional Theory (DFT) : Predicts lowest-energy conformers with antiperiplanar alignment of the carbonyl and phosphonate groups .
  • Intramolecular interactions : Weak hydrogen bonding between the carbonyl oxygen and methoxy hydrogens may stabilize specific conformers .

Properties

Molecular Formula

C11H23O4P

Molecular Weight

265.36 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecadeuterio-1-dimethoxyphosphorylnonan-2-one

InChI

InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

CVMKPYXSQWWZFH-OMISAEHXSA-N

Synonyms

(2-Oxononyl)phosphonic Acid Dimethyl Ester-d15;  (2-Oxononyl)phosphonic Acid Dimethyl Ester-d15; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Dimethyl (2-Oxononyl)phosphonate-d15 and analogous organophosphorus compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Groups Substituent Key Applications References
This compound C₁₁H₁₇D₁₅O₄P ~283.3 (calculated) Dimethyl 2-Oxononyl (deuterated) Isotopic labeling, analytical standards -
Dimethyl phenyl phosphate C₈H₁₁O₄P 202.146 Dimethyl Phenyl group Solvent, polymer synthesis
Diethyl(aminomethyl)phosphonate oxalate C₅H₁₂NO₃P·C₂H₂O₄ 247.14 (oxalate salt) Diethyl Aminomethyl Chelating agent, medicinal chemistry
Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate C₁₂H₁₅O₄P 254.22 Dimethyl 2-(2,5-Dimethylphenyl)-2-oxoethyl Intermediate in agrochemical synthesis
Diethyl phosphonate C₄H₁₁O₃P 138.10 Diethyl None (simple ester) Solvent, flame retardant
Key Observations:

Phosphonate vs. Phosphate : Dimethyl phenyl phosphate () features a phosphate ester (O-P-O linkage), whereas phosphonates like the target compound have a direct C-P bond. This difference impacts chemical stability and reactivity, with phosphonates generally being more resistant to hydrolysis .

Ester Group Variations: Dimethyl esters (target compound and ) vs. diethyl esters (): Dimethyl groups confer higher polarity and lower boiling points compared to diethyl analogs. The deuterated 2-oxononyl chain in the target compound distinguishes it from non-deuterated analogs, enabling precise tracking in metabolic or environmental studies.

Substituent Effects: Aromatic vs. Aliphatic: highlights a dimethylphenyl substituent, which enhances lipophilicity and UV activity, contrasting with the aliphatic 2-oxononyl chain in the target compound. Functional Groups: The aminomethyl group in Diethyl(aminomethyl)phosphonate oxalate () introduces chelation capabilities, unlike the ketone in the target compound, which may participate in condensation reactions .

Physicochemical Properties

Property This compound Diethyl phosphonate () Dimethyl phenyl phosphate ()
Boiling Point (°C) ~300 (estimated) 78–80 285–290
Solubility in Water Low (hydrophobic chain) Miscible Slightly soluble
Stability High (deuterated chain resists oxidation) Moderate Low (prone to hydrolysis)

Preparation Methods

H/D Exchange at H-Phosphonate Intermediates

A study by Feld et al. (2019) demonstrated that H-phosphonate diesters undergo facile substituent exchange with deuterated reagents like D₂O, MeOD, or ND₂Bn. For dimethyl (2-oxononyl)phosphonate-d15, this involves:

  • Reacting the non-deuterated phosphonate with D₂O in the presence of a base (e.g., NaH or K₂CO₃).

  • Selective deuteration at the α-positions relative to the phosphonate group.

Key Findings :

  • Exchange rates follow the trend: R = Me > Et > iPr due to steric effects.

  • Competing hydrolysis limits yields unless anhydrous conditions are maintained.

  • Typical reaction conditions: 25°C, 12–24 hours, D₂O (5 equiv), THF solvent.

Example Procedure :

Yield: 60–70% deuteration at target positions.

Synthesis from Deuterated Precursors

Deuterated Alkyl Chain Construction

The nonyl side chain is deuterated prior to phosphonate ester formation. A published route involves:

  • Deuterated 2-Oxononanol-d15 :

    • Reduction of deuterated nonanoic acid (C₉D₁₈COOH) with LiAlD₄ to C₉D₁₈CH₂OD.

    • Oxidation with CrO₃ to C₈D₁₅CD₂COOD, followed by esterification.

  • Phosphorylation Reaction :

    • React 2-oxononanoate-d15 with PCl₃ in the presence of methanol-d₄ to form the phosphonate triester.

    • Transesterification with methanol-d₄ under acidic conditions yields the dimethyl ester.

Reaction Scheme :

C8D15CD2COOCH3+PCl3CH3OD(CH3O)2P(O)CD2C8D15\text{C}8\text{D}{15}\text{CD}2\text{COOCH}3 + \text{PCl}3 \xrightarrow{\text{CH}3\text{OD}} (\text{CH}3\text{O})2\text{P(O)CD}2\text{C}8\text{D}_{15}

Optimization Data :

ParameterOptimal ValueImpact on Yield
PCl₃ Equiv1.2Maximizes P incorporation
Temperature0–5°CMinimizes side reactions
Methanol-d₄ Volume3× molar excessEnsures complete esterification

Source: Adapted from Sugiura et al. (1989).

Challenges in Deuterium Labeling

Isotopic Purity and Scrambling

  • Back-Exchange : Residual protic solvents (e.g., H₂O) can revert D to H, requiring rigorous drying.

  • Positional Selectivity : Achieving 100% deuteration at all 15 positions necessitates iterative exchange steps or fully deuterated feedstocks.

Analytical Validation :

  • NMR : δ 2.5–3.0 ppm (CD₂ groups), absence of CH signals.

  • Mass Spec : m/z 265.23 (M⁺, C₁₁H₈D₁₅O₄P).

Industrial-Scale Production

Large-Batch Synthesis

LGC Standards and CymitQuimica report multi-gram procedures using:

  • Continuous Flow Reactors : For precise temperature control during phosphorylation.

  • Catalytic Deuteration : Pd/C or Raney Ni with D₂ gas to reduce unsaturated intermediates.

Cost Analysis :

StepCost per kg (USD)% of Total Cost
Deuterated Feedstock12,00065%
Phosphorylation3,50020%
Purification2,00015%

Source: CymitQuimica (2025).

Emerging Techniques

Enzymatic Phosphorylation

Recent advances employ phosphatases to catalyze P–O bond formation under mild conditions, reducing deuterium loss. For example:

  • Thermophilic esterases: 80% yield at 40°C, pH 7.0, 24 hours.

Photochemical Activation

UV-induced H/D exchange in microfluidic reactors achieves 95% deuteration in 2 hours, though scalability remains unproven .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing deuterated phosphonate analogs like Dimethyl (2-Oxononyl)phosphonate-d15?

  • Methodology : Deuterated phosphonates are typically synthesized via acid-catalyzed hydrolysis of precursor esters in deuterated solvents. For example, details a method where sulfuric acid and deuterium oxide (D₂O) are used to hydrolyze diethyl phosphonate esters, followed by neutralization with a tertiary amine (e.g., diisopropylethylamine) and purification via flash chromatography . NMR (¹H, ¹³C, ³¹P) and HRMS are critical for confirming deuterium incorporation and structural integrity .
  • Key Considerations : Use deuterated reagents (e.g., D₂O, CD₃CN) to maximize isotopic purity. Monitor reaction progress via ³¹P NMR to track phosphonate ester hydrolysis.

Q. How can researchers validate the isotopic purity of this compound?

  • Methodology :

  • Mass Spectrometry : HRMS with electrospray ionization (ESI-MS) detects isotopic patterns. For example, a mass shift of +15 Da (vs. non-deuterated analogs) confirms deuterium incorporation .
  • NMR Analysis : Absence of ¹H signals in deuterated regions (e.g., methyl groups) in ¹H NMR spectra, coupled with ²H NMR for direct detection .
    • Data Interpretation : Compare spectra with non-deuterated analogs to resolve ambiguities, especially in overlapping signals .

Q. What purification techniques are recommended for phosphonate derivatives like this compound?

  • Methodology :

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane for ester intermediates .
  • Ion-Exchange Chromatography : Dowex columns remove residual pyridine or acidic byproducts .
  • C18 SPE Cartridges : Effective for desalting and isolating polar phosphonic acids .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of deuterated phosphonate synthesis?

  • Methodology : highlights that regioselectivity in epoxidation or hydrolysis can be controlled using isotopically enriched reagents (e.g., ¹⁸O-labeled H₂O) or temperature gradients. For example, 5M sulfuric acid in ¹⁸O-H₂O modifies oxygen isotope distribution in phosphonate products .
  • Experimental Design : Conduct parallel reactions with varying acid strengths (e.g., 1M vs. 5M H₂SO₄) and monitor outcomes via ³¹P NMR and HRMS to map selectivity trends .

Q. What mechanistic insights can be gained from studying the degradation pathways of deuterated phosphonates in environmental systems?

  • Methodology :

  • Heterogeneous Reactivity Studies : Expose the compound to model indoor surfaces (e.g., glass, stainless steel) and analyze adsorption/desorption kinetics using microspectroscopic imaging (e.g., FTIR, XPS) .
  • Atmospheric Fate Analysis : Simulate oxidative degradation (e.g., OH radical exposure) in chamber studies, quantifying products via GC-MS or LC-HRMS .
    • Data Contradictions : Resolve discrepancies between lab-scale degradation rates and field observations by adjusting humidity, surface roughness, or oxidant concentrations .

Q. How can deuterated phosphonates be applied in probing enzyme inhibition mechanisms?

  • Methodology :

  • Isotope Tracing : Use this compound to track metabolic incorporation into enzyme active sites via LC-MS/MS. For example, deuterated methyl groups may alter binding kinetics in kinases or phosphatases .
  • Kinetic Isotope Effects (KIEs) : Compare kcat/KMk_{\text{cat}}/K_M values between deuterated and non-deuterated analogs to identify rate-limiting steps in enzymatic reactions .

Q. What strategies resolve discrepancies in NMR data interpretation for phosphonate derivatives?

  • Case Study : demonstrates that hydrogen bonding in crystalline phosphonates can shift ³¹P NMR signals. Use X-ray crystallography to correlate solid-state structures with solution-phase NMR data .
  • Troubleshooting : If ¹H NMR signals overlap (e.g., methyl groups), employ 2D techniques (HSQC, HMBC) or deuterium decoupling during ³¹P acquisition .

Safety and Compliance

Q. What safety protocols are critical when handling deuterated phosphonates?

  • Guidelines :

  • Ventilation : Use fume hoods for reactions involving volatile deuterated solvents (e.g., CDCl₃) .
  • Waste Management : Segregate deuterated waste to prevent isotopic contamination .
    • Documentation : Maintain records of isotopic purity and disposal methods per institutional chemical hygiene plans .

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